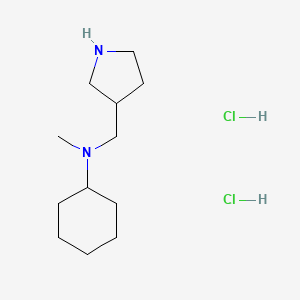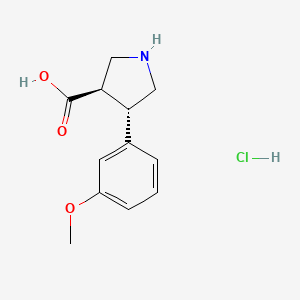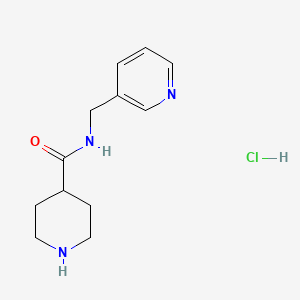
N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride
Overview
Description
N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride, also known as NPM-4-PC, is an organic compound derived from pyridine, piperidine, and carboxamide. It is a white crystalline solid with a melting point of 122-124°C and a molecular weight of 266.7 g/mol. NPM-4-PC has been widely used in scientific research, particularly in the fields of organic synthesis, biomedical sciences, and drug discovery.
Scientific Research Applications
1. Synthesis and Production
- Scalable Synthesis : A scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, has been established. This compound, a Rho kinase inhibitor, is investigated for central nervous system disorders. The synthesis involves acylation, deprotection, and salt formation, yielding the product with high purity and scalability for production (Wei et al., 2016).
2. Chemical Modification and Properties
- Pd–C Catalytic Hydrogenation : A study on the hydrogenation of pyridinecarboxamides to piperidinecarboxamide hydrochlorides demonstrates a novel strategy using a low-cost Pd–C catalyst under mild conditions. This method can be applied to the synthesis of various compounds including those structurally related to N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride (Cheng et al., 2009).
3. Potential Pharmaceutical Applications
- Antipsychotic Agent Research : Heterocyclic carboxamides, including pyridinecarboxamides, have been evaluated as potential antipsychotic agents. They were assessed for their binding to dopamine and serotonin receptors and their effectiveness in behavioral models. This research indicates the potential of pyridinecarboxamides in developing new antipsychotic medications (Norman et al., 1996).
4. Metabolic Studies
- Metabolite Identification : In a study on flumatinib, a structurally similar compound to N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride, the main metabolic pathways in humans were identified. This study provides insights into the metabolism of related compounds, potentially applicable to N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride (Gong et al., 2010).
5. Structural and Conformational Analysis
- X-ray Crystallography : The molecular structure of 4-piperidinecarboxylic acid hydrochloride, a compound structurally related to N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride, has been studied using X-ray diffraction. These types of studies are crucial for understanding the conformational properties of similar compounds (Szafran et al., 2007).
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10;/h1-2,5,8,11,13H,3-4,6-7,9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSJWECFLZMAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride | |
CAS RN |
1220035-36-8 | |
| Record name | 4-Piperidinecarboxamide, N-(3-pyridinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



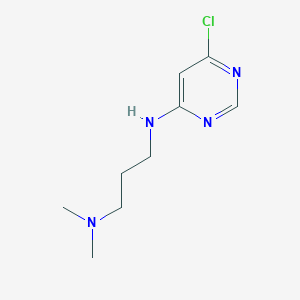
![N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424738.png)
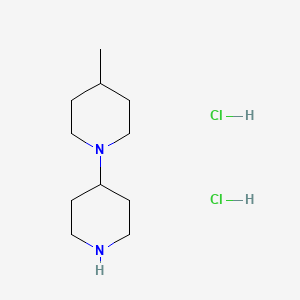

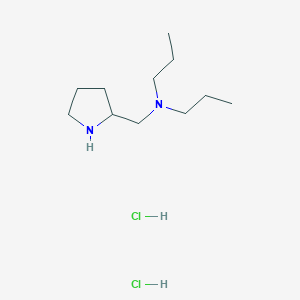
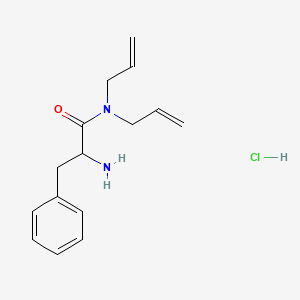
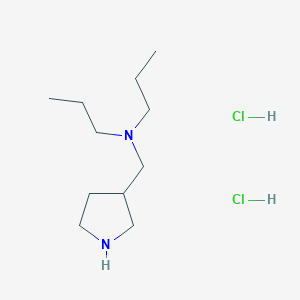
![N-(3-Methoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424749.png)
![3,4-Dihydro-1(2H)-quinolinyl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424750.png)

![n-[2-(3-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride](/img/structure/B1424753.png)
